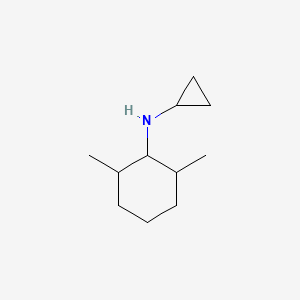
N-cyclopropyl-2,6-dimethylcyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-2,6-dimethylcyclohexan-1-amine is a chemical compound with the molecular formula C₁₁H₂₁N and a molecular weight of 167.29 g/mol . This compound is characterized by a cyclohexane ring substituted with two methyl groups at positions 2 and 6, and an amine group at position 1, which is further substituted with a cyclopropyl group . It is primarily used for research purposes in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2,6-dimethylcyclohexan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethylcyclohexanone with cyclopropylamine in the presence of a reducing agent . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a temperature that facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
化学反応の分析
Types of Reactions
N-cyclopropyl-2,6-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or secondary amines .
科学的研究の応用
N-cyclopropyl-2,6-dimethylcyclohexan-1-amine is utilized in various scientific research applications, including:
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-cyclopropyl-2,6-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group may enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
類似化合物との比較
Similar Compounds
N-cyclopropyl-2,6-dimethylcyclohexan-1-amine: shares structural similarities with other cyclohexane derivatives, such as 2,6-dimethylcyclohexanone and cyclopropylamine.
2,6-dimethylcyclohexanone: A precursor in the synthesis of this compound.
Cyclopropylamine: Another precursor used in the synthesis process.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
生物活性
N-cyclopropyl-2,6-dimethylcyclohexan-1-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, interactions with biological targets, and relevant case studies.
Structural Characteristics
This compound is characterized by:
- Molecular Formula: C11H19N
- Molecular Weight: 167.29 g/mol
- Structural Features: A cyclohexane ring with two methyl groups at the 2 and 6 positions and a cyclopropyl group attached to the nitrogen atom.
These structural characteristics contribute to its distinct chemical properties and influence its interactions with biological systems.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. It acts as a ligand that can bind to specific sites on proteins, leading to modulation of metabolic pathways and signal transduction processes.
Potential Mechanisms Include:
- Receptor Modulation: The compound may interact with neurotransmitter receptors, influencing neurotransmitter release and signaling pathways.
- Enzyme Interaction: It can alter the activity of enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.
Biological Activity Overview
Research has indicated several potential biological activities associated with this compound:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various microbial strains, suggesting potential therapeutic applications. |
| Antiviral | Preliminary studies indicate effectiveness against certain viral infections. |
| Neurotransmitter Modulation | May influence neurotransmitter dynamics in the central nervous system. |
Case Studies
Several case studies have explored the biological effects of this compound:
Case Study 1: Neurotransmitter Dynamics
A study investigated the compound's effect on GABA_A receptor currents, revealing that it can act as a positive modulator. This modulation may have implications for developing anesthetics or treatments for anxiety disorders.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated using standard disk diffusion methods, showing clear zones of inhibition.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Cyclohexylamine | Simple cyclohexane ring | Basic structure with limited activity |
| 2,4-Dimethylcyclohexan-1-amine | Methyl groups at different positions | Limited receptor interaction |
| N-cyclopropylcyclohexanamine | Lacks dimethyl groups | More basic structure with less specificity |
This compound stands out due to its combination of cyclopropyl and dimethyl groups, enhancing its steric hindrance and altering electronic properties compared to its analogs.
特性
分子式 |
C11H21N |
|---|---|
分子量 |
167.29 g/mol |
IUPAC名 |
N-cyclopropyl-2,6-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C11H21N/c1-8-4-3-5-9(2)11(8)12-10-6-7-10/h8-12H,3-7H2,1-2H3 |
InChIキー |
AXZUCHFKKQGHPR-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1NC2CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















